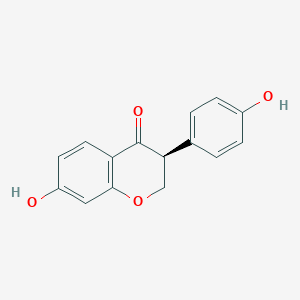

s-Dihydrodaidzein

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Dihydrodaidzein: A Technical Guide to Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-dihydrodaidzein ((3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one) is a chiral isoflavanone that serves as a critical intermediate in the microbial metabolism of daidzein, a prominent phytoestrogen found in soy products.[1][2][3] Its significance lies in its position as the direct precursor to (S)-equol, a metabolite with notably higher estrogenic activity and bioavailability than its parent compound, daidzein.[4][5] The stereospecific conversion of daidzein to this compound is a key step performed by specific gut bacteria, and understanding this pathway is crucial for applications ranging from pharmaceutical development to functional food production. This guide provides an in-depth overview of the biosynthetic pathways and chemical synthesis routes for this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

The conversion of daidzein to this compound is the initial, rate-limiting step in the overall biosynthesis of (S)-equol by intestinal microflora.[6] This biotransformation is not a single reaction but a multi-enzyme cascade involving stereospecific reductions and racemization. Gut bacteria such as Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918, and Clostridium sp. ZJ6 have been identified as key players possessing the requisite enzymatic machinery.[7][8][9][10]

The established pathway involves at least four key enzymes to reach (S)-equol, with the first two being directly responsible for the formation of this compound.[10][11]

-

Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein at the C2-C3 double bond of the C-ring. Crucially, this reaction is stereospecific, producing (R)-dihydrodaidzein.[10][12] Most identified DZNRs are NADPH- or NADH-dependent.[8][11]

-

Dihydrodaidzein Racemase (DDRC): Since the next step in the pathway requires the (S)-enantiomer, a racemase is essential. Dihydrodaidzein racemase converts (R)-dihydrodaidzein into a racemic mixture of (R)- and (S)-dihydrodaidzein, thereby supplying the substrate for the subsequent reaction.[7][12]

-

Dihydrodaidzein Reductase (DHDR): This enzyme preferentially reduces (S)-dihydrodaidzein to tetrahydrodaidzein (THD).[7][9]

-

Tetrahydrodaidzein Reductase (THDR): The final enzyme in the cascade converts THD to (S)-equol.[7][9]

The central role of DZNR and DDRC in producing the this compound intermediate is visualized in the pathway below.

Data Presentation: Enzymes and Functions

The enzymes involved in the complete biosynthetic pathway from daidzein to (S)-equol are summarized below.

| Enzyme Name | Abbreviation | Function | Cofactor Dependency | Source Organisms (Examples) |

| Daidzein Reductase | DZNR | Converts daidzein to (R)-dihydrodaidzein | NAD(P)H | Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918 |

| Dihydrodaidzein Racemase | DDRC | Interconverts (R)- and (S)-dihydrodaidzein | None | Slackia isoflavoniconvertens, Lactococcus sp. 20-92 |

| Dihydrodaidzein Reductase | DHDR | Converts (S)-dihydrodaidzein to tetrahydrodaidzein | NAD(P)H | Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918 |

| Tetrahydrodaidzein Reductase | THDR | Converts tetrahydrodaidzein to (S)-equol | None reported | Slackia isoflavoniconvertens, Lactococcus sp. 20-92, Eggerthella sp. YY7918 |

Engineered Biosynthesis and Biocatalysis

Due to the low efficiency and anaerobic requirements of natural gut microorganisms, significant research has focused on heterologous expression of the biosynthetic pathway in more tractable hosts like Escherichia coli.[13] By cloning and co-expressing the four key enzymes (DZNR, DDRC, DHDR, and THDR), researchers have created whole-cell biocatalysts capable of efficiently converting daidzein to (S)-equol under aerobic conditions.[7][14] These systems necessarily produce and consume this compound as an intermediate.

Data Presentation: Performance of Engineered Strains

The performance of recombinant E. coli systems highlights the potential for industrial-scale production.

| Host Strain | Key Genes Expressed | Substrate Conc. | Yield of (S)-Equol | Productivity | Reference |

| E. coli BL21(DE3) | DZNR, DDRC, DHDR, THDR from S. isoflavoniconvertens | 200 µM Daidzein | 95% | 59.0 mg/L/h | [7][14] |

| E. coli BL21(DE3) | DZNR, DDRC, DHDR, THDR from S. isoflavoniconvertens | 1 mM Daidzein | 85% | - | [7][14] |

| E. coli BL21(DE3) | DZNR, DDRC, DHDR (P212A mutant), THDR | 1 mM Daidzein | >85% | 69.8 mg/L/h | [7][14] |

| E. coli BL21(DE3) | DZNR, DDRC, DHDR, THDR + GDH (for NADPH regeneration) | 1.5 mM Daidzein | 90.25% | 223.6 mg/L in 1.5h | [15] |

Chemical Synthesis

Chemical synthesis offers an alternative route to dihydrodaidzein. However, standard methods typically yield a racemic mixture of (±)-dihydrodaidzein, as they lack the stereocontrol inherent in enzymatic processes.[4] The most common approach is the catalytic hydrogenation of the C2-C3 double bond of daidzein.

Method: Catalytic Transfer Hydrogenation

-

Reactant: Daidzein

-

Catalyst: Palladium on activated charcoal (Pd/C)[16]

-

Hydrogen Source: Ammonium formate or H₂ gas[16]

-

Solvent: Dioxane or similar organic solvent

-

Product: Racemic (±)-dihydrodaidzein

While effective for producing the racemic compound, the separation of the (S)-enantiomer from the racemate is challenging and costly. Stereoselective chemical synthesis methods are complex and not widely reported for this compound, making biosynthesis the preferred method for obtaining the enantiomerically pure form.[17]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation Using Recombinant E. coli

This protocol is a generalized procedure based on methodologies for producing (S)-equol, which involves the synthesis of this compound as an intermediate.[7][14]

-

Strain Construction:

-

Amplify the genes for DZNR, DDRC, DHDR, and THDR from a source organism like Slackia isoflavoniconvertens.

-

Clone the genes into compatible E. coli expression vectors (e.g., pETDuet-1 and pCDFDuet-1) under the control of an inducible promoter (e.g., T7).

-

Transform the resulting plasmids into an expression host such as E. coli BL21(DE3).

-

-

Culture and Induction:

-

Inoculate a single colony of the recombinant strain into 5 mL of LB medium containing appropriate antibiotics and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L flask.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate for 12-16 hours at the lower temperature to ensure proper protein folding.

-

-

Biotransformation Reaction:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20).

-

Add daidzein (dissolved in DMSO) to the cell suspension to a final concentration of 1 mM.

-

Add a co-substrate for cofactor regeneration, such as glucose (e.g., 2-4% w/v).

-

Incubate the reaction mixture at 30°C with shaking under aerobic conditions.

-

-

Analysis:

-

Withdraw aliquots at various time points.

-

Extract the isoflavonoids by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample using reverse-phase HPLC with a C18 column to quantify daidzein, dihydrodaidzein, and other intermediates. Chiral HPLC is required to resolve (R)- and (S)-dihydrodaidzein.

-

Protocol 2: In Vitro Assay for Daidzein Reductase (DZNR) Activity

This protocol is adapted from the characterization of a novel DZNR.[10][11]

-

Enzyme Preparation:

-

Express and purify the DZNR enzyme, typically with a His-tag, from a recombinant E. coli host.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Reaction Mixture:

-

Prepare a 1 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.0) under strictly anaerobic conditions.

-

The mixture should contain:

-

80 µM Daidzein

-

1 mM NADH or NADPH

-

3 µM purified DZNR enzyme

-

(Optional) 5 mM sodium bisulfite, 2 mM DTT to maintain reducing conditions.

-

-

-

Incubation and Analysis:

-

Incubate the reaction at 37°C for 1-4 hours.

-

Stop the reaction and extract the products with ethyl acetate as described in Protocol 1.

-

Analyze the formation of dihydrodaidzein by HPLC.

-

Protocol 3: Chemical Synthesis of Racemic Dihydrodaidzein

This is a general procedure for catalytic hydrogenation.[16]

-

Setup:

-

Dissolve 100 mg of daidzein in 20 mL of dioxane in a round-bottom flask.

-

Add 10 mg of 10% Palladium on Carbon (Pd/C) catalyst to the solution.

-

Add 200 mg of ammonium formate as the hydrogen donor.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 101°C for dioxane) and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield racemic dihydrodaidzein.

-

Confirm the product identity using NMR and Mass Spectrometry.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. The production of S-equol from daidzein is associated with a cluster of three genes in Eggerthella sp. YY7918 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]

- 11. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

mechanism of action of s-Dihydrodaidzein

An In-Depth Technical Guide to the Mechanism of Action of S-Dihydrodaidzein

Introduction

This compound (S-DHD) is the (S)-enantiomer of dihydrodaidzein, a key intermediate metabolite of the soy isoflavone daidzein. Produced by the metabolic action of gut microbiota, S-DHD occupies a critical position in the biosynthetic pathway that converts dietary daidzein into S-equol, a metabolite known for its potent biological activities. While its precursor (daidzein) and downstream product (S-equol) have been studied extensively, S-DHD itself is emerging as a bioactive molecule with distinct pharmacological properties. This document provides a comprehensive technical overview of the known and inferred mechanisms of action of this compound, with a focus on its molecular targets and effects on cellular signaling pathways.

Biosynthesis of this compound

S-DHD is not consumed directly but is formed in vivo. Intestinal bacteria, such as Lactococcus sp., metabolize daidzein through a series of enzymatic reactions. Daidzein is first reduced to (R)-dihydrodaidzein by daidzein reductase (DZNR). Subsequently, dihydrodaidzein racemase (DDRC) converts the (R)-enantiomer to this compound. S-DHD is then further reduced by dihydrodaidzein reductase (DHDR) to form tetrahydrodaidzein, which is finally converted to the more active S-equol.[1]

Figure 1: Metabolic conversion of Daidzein to S-Equol.

Core Mechanism of Action: Anti-Adipogenic Effects via ERβ

The most clearly defined mechanism of action for S-DHD is its anti-adipogenic activity, mediated through its interaction with Estrogen Receptor Beta (ERβ). S-DHD has been identified as a potential ERβ ligand, and its activity in this pathway leads to the inhibition of adipocyte differentiation.

Modulation of Adipogenic Transcription Factors

In murine 3T3-L1 preadipocytes, S-DHD treatment significantly inhibits differentiation into mature adipocytes. This effect is achieved by downregulating the mRNA expression of key adipogenic master regulators: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These transcription factors are essential for the initiation and progression of adipogenesis. By suppressing their expression, S-DHD effectively halts the cellular program that leads to fat cell formation and lipid accumulation.

Figure 2: Proposed anti-adipogenic signaling of S-DHD.

Quantitative Data: Anti-Adipogenic Activity

The effects of S-DHD on adipogenesis have been quantified in the 3T3-L1 cell model.

| Parameter | Cell Line | Concentration | Result | Reference |

| PPARγ mRNA Expression | 3T3-L1 | 10 µM | 50% Reduction | |

| C/EBPα mRNA Expression | 3T3-L1 | 10 µM | 82% Reduction | |

| Intracellular Lipid Accumulation | 3T3-L1 | 10 µM | 40% Reduction (at Day 7) |

Experimental Protocols: Adipogenesis Assays

The murine 3T3-L1 preadipocyte cell line is a standard model for studying adipogenesis.[2][3]

-

Cell Seeding: 3T3-L1 preadipocytes are cultured in a basal medium (BM) such as Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum until confluent.[4]

-

Induction of Differentiation (Day 0): Two days post-confluence, the medium is replaced with a differentiation medium (DM). This medium is typically DMEM supplemented with 10% Fetal Bovine Serum (FBS) and a cocktail of adipogenic inducers, commonly including 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[2][5] The test compound (e.g., S-DHD) is added at this stage.

-

Progression (Day 3+): After 2-3 days, the DM is replaced with an insulin-containing medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin), which is refreshed every 2-3 days until the cells are harvested for analysis (typically between day 7 and 10).[2][4]

ORO staining is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.[6][7]

-

Cell Fixation: Differentiated adipocytes are washed with Phosphate-Buffered Saline (PBS) and fixed with 10% formalin for at least 1 hour.[8]

-

Staining: Cells are washed with water and 60% isopropanol, then incubated with a working solution of Oil Red O for 10-30 minutes at room temperature.[6][8]

-

Quantification: After washing away excess stain, the stained lipid droplets are visualized by microscopy. For quantification, the dye is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 490-510 nm.[5][6]

This technique is used to measure the mRNA levels of adipogenic markers like PPARγ and C/EBPα.

-

RNA Extraction: Total RNA is isolated from treated and control 3T3-L1 cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, specific primers for the target genes (PPARγ, C/EBPα) and a reference (housekeeping) gene (e.g., 18s rRNA or GAPDH), and a fluorescent dye (like SYBR Green) that binds to double-stranded DNA.[9]

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.

Inferred Mechanisms & Related Bioactivities

While direct mechanistic data for S-DHD is limited, its structural similarity and metabolic relationship to daidzein and S-equol allow for informed inferences about its other potential activities.

Estrogen Receptor Modulation

S-DHD is an estrogen receptor agonist.[10] Like other soy isoflavones, it likely exhibits preferential binding to ERβ over ERα. This is supported by data from its precursor, daidzein, and its highly active metabolite, S-equol, which is a potent ERβ ligand.[11][12] This selective affinity may underlie its potential benefits while minimizing risks associated with ERα activation.

| Compound | Target | Binding Affinity (Ki / RBA) | Selectivity | Reference |

| S-Equol | ERβ | Ki: 0.73 nM | High for ERβ | [12] |

| Daidzein | ERα | RBA: 0.02% | ~21-fold for ERβ | [11] |

| ERβ | RBA: 0.42% | [11] | ||

| Genistein | ERα | RBA: 0.021% | ~324-fold for ERβ | [11] |

| ERβ | RBA: 6.8% | [11] | ||

| (RBA is Relative Binding Affinity compared to 17β-Estradiol set at 100%) |

Induction of Apoptosis

The parent compound, daidzein, induces apoptosis in cancer cells through the mitochondrial pathway. It is plausible that S-DHD shares or contributes to this activity. Daidzein-induced apoptosis involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. This leads to the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and subsequent release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade (caspase-9 and -7), culminating in programmed cell death.

Figure 3: Inferred apoptotic pathway based on daidzein.

Antioxidant Activity

Dihydrodaidzein is recognized for its antioxidant properties.[13] Like most flavonoids and their metabolites, it can neutralize free radicals and reduce oxidative stress. This activity is a fundamental aspect of its protective effects against various chronic diseases. The antioxidant capacity of daidzein metabolites, including O-desmethylangolensin (O-DMA) and equol, has been shown to be superior to that of daidzein itself, suggesting that S-DHD also possesses significant antioxidant potential.

Conclusion

This compound is a bioactive isoflavone metabolite whose primary, well-documented mechanism of action is the inhibition of adipogenesis. This is achieved through its activity as a potential Estrogen Receptor β ligand, leading to the suppression of the master adipogenic transcription factors PPARγ and C/EBPα. Furthermore, based on the activities of its metabolic neighbors, daidzein and S-equol, it is strongly inferred that S-DHD also contributes to estrogenic signaling with a preference for ERβ, possesses antioxidant properties, and may play a role in inducing apoptosis in pathological cells. The unique position of S-DHD as an intermediate metabolite warrants further investigation to fully elucidate its specific contributions to the health effects of soy consumption and to explore its potential as a therapeutic agent for metabolic disorders.

References

- 1. Peroxisome Proliferator-Activated Receptor-γGene Expression and Its Association with Oxidative Stress in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of S-Dihydrodaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Dihydrodaidzein is a pivotal intermediate in the complex metabolic journey of daidzein, a primary isoflavone found in soy products. The biotransformation of daidzein is predominantly orchestrated by the gut microbiota, leading to the formation of metabolites with potentially enhanced biological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME). It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways.

The conversion of daidzein to this compound and its subsequent metabolites, most notably S-equol, is of significant scientific interest due to the potent physiological effects of these compounds.[4][5] Understanding the intricacies of this metabolic pathway is crucial for elucidating the mechanisms behind the health benefits associated with soy consumption and for the development of novel therapeutic agents.

Data Presentation: Quantitative Analysis of this compound and Related Metabolites

Quantitative data on the pharmacokinetics of this compound are limited in the existing literature. Most studies focus on its precursor, daidzein, and its more biologically active metabolite, S-equol. The tables below summarize available pharmacokinetic parameters for daidzein and S-equol, with a specific section addressing the sparse data for dihydrodaidzein. This highlights a significant knowledge gap and an area for future research.

Table 1: Pharmacokinetic Parameters of Daidzein in Humans Following Oral Administration

| Parameter | Value | Study Population | Dosage | Reference |

| Tmax (h) | 7.4 | Premenopausal women | 0.4 mg/kg ¹³C-daidzein | [6] |

| t1/2 (h) | 7.75 | Premenopausal women | 0.4 mg/kg ¹³C-daidzein | [6] |

| Urinary Recovery (24h, % of dose) | ~21 | Adult women | 0.7, 1.3, 2.0 mg/kg | [7] |

| Fecal Excretion (24h, % of dose) | 1-2 | Adult women | 0.7, 1.3, 2.0 mg/kg | [7] |

Table 2: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration

| Parameter | Value | Animal Model | Dosage | Reference |

| Tmax (h) | 45 min (suspension) | Rats | 50 mg/kg | [2] |

| Cmax (ng/mL) | 173 (suspension) | Rats | 50 mg/kg | [2] |

| t1/2 (h) | 230 min (i.v. suspension) | Rats | 20 mg/kg | [2] |

Table 3: Available Data on Dihydrodaidzein Pharmacokinetics

| Observation | Study Details | Reference |

| Detected in plasma after a 5-hour delay post-consumption of a soy beverage. Concentrations were low and absent in some subjects. | Human study, consumption of soy beverage. | [8] |

| Dihydrodaidzein was a detected metabolite in rat plasma after oral administration of formononetin. | Rat study, UPLC-MS/MS analysis. | [9] |

| Urinary recovery of dihydrodaidzein was noted, with most of it recovered between 24 and 34 hours post-meal. | Human study, consumption of soy beverage. | [8] |

Table 4: Pharmacokinetic Parameters of S-Equol in Humans Following Oral Administration of Daidzein

| Parameter | Value | Study Population | Dosage | Reference |

| Tmax (h) | 16-24 | Equol-producing individuals | Soy isoflavone supplement | [10] |

| t1/2 (h) | 7.9 | Equol-producing individuals | Soy isoflavone supplement | [10] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its related metabolites in biological matrices, based on established protocols from the scientific literature.

Quantification of Isoflavones in Human Urine via LC-MS/MS

This method allows for the rapid and sensitive quantification of total daidzein, genistein, and equol in human urine samples.

-

Sample Preparation:

-

Transfer 200 µL of urine into a 2 mL screw-top tube.

-

Add 200 µL of phosphate buffer (pH 6.8), 80 µL of sulfatase (1000 U/mL), 80 µL of β-glucuronidase (10,000 U/mL), and 10 µL of an internal standard (e.g., taxifolin, 10 µg/mL).

-

Mix for 1 minute and incubate at 37°C for 2 hours to ensure enzymatic hydrolysis of conjugated metabolites.

-

After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.

-

Allow the samples to equilibrate for 10 minutes, with vortexing every 5 minutes.

-

Centrifuge the samples at 13,000 rpm for 15 minutes at 3°C.

-

Inject 10 µL of the supernatant onto the HPLC column.[11]

-

-

LC-MS/MS Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Ionization: Electrospray ionization (ESI) in negative mode is often chosen for the analysis of isoflavones.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and the internal standard.

-

Simultaneous Analysis of Formononetin and its Metabolites (including Dihydrodaidzein) in Rat Plasma via UPLC-MS/MS

This protocol is designed for the simultaneous quantification of formononetin and its metabolites, including daidzein, dihydrodaidzein, and equol, in rat plasma.

-

Sample Preparation:

-

To 100 µL of rat plasma, add an internal standard.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[9]

-

-

UPLC-MS/MS Conditions:

-

Column: A Kinetex C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) can be used for separation.[9]

-

Mobile Phase: A gradient elution with water and acetonitrile is typically used.[9]

-

Ionization and Detection: Similar to the urine analysis method, ESI in negative mode with MRM is employed for sensitive and specific detection.

-

Chiral Separation of Dihydrodaidzein Enantiomers

The stereochemistry of dihydrodaidzein is crucial as only the S-enantiomer is the precursor to S-equol. Chiral separation methods are necessary to distinguish between the R- and S-enantiomers.

-

Methodology:

-

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the method of choice.

-

The selection of the appropriate CSP is critical and often requires screening of different columns.

-

Normal phase HPLC is frequently used for chiral separations.[12]

-

Detection can be achieved using UV or mass spectrometry.

-

Mandatory Visualization

Metabolic Pathway of Daidzein to S-Equol

The following diagram illustrates the key steps in the biotransformation of daidzein by gut microbiota, highlighting the central role of this compound.

Caption: Metabolic conversion of daidzein by gut microbiota.

Experimental Workflow for Isoflavone Analysis

This diagram outlines the general workflow for the analysis of isoflavones in biological samples.

Caption: General workflow for isoflavone analysis.

Conclusion

The in vivo metabolic fate of this compound is a complex process primarily driven by the enzymatic activities of the gut microbiota. While it is established as a key intermediate in the conversion of daidzein to the more bioactive S-equol, there is a notable lack of comprehensive quantitative pharmacokinetic data specifically for this compound. This guide has synthesized the available information on its metabolic pathways, provided detailed analytical protocols for its measurement, and presented the limited quantitative data in a structured format. The provided visualizations offer a clear understanding of the metabolic conversions and experimental procedures. Further research focusing on the direct administration and detailed pharmacokinetic profiling of this compound is warranted to fully elucidate its role in human health and disease.

References

- 1. Use of Physiologically Based Pharmacokinetic Modeling to Predict Human Gut Microbial Conversion of Daidzein to S-Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

S-Dihydrodaidzein (S-equol): A Comprehensive Technical Review of its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-equol, the S-enantiomer of dihydrodaidzein, is a prominent isoflavan produced through the metabolic transformation of daidzein, a primary isoflavone found in soy products, by specific intestinal microflora.[1][2][3] Unlike its precursor, S-equol is not naturally present in significant amounts in food sources.[4][5] Its production is contingent upon the presence of specific gut bacteria, leading to a notable variation in S-equol producer status among different populations, with approximately 25-30% of Western and 50-60% of Asian populations capable of this conversion.[1][4] This unique metabolite has garnered considerable scientific interest due to its superior bioavailability and more potent biological activities compared to other soy isoflavones.[1][6][7] S-equol exhibits a range of pharmacological effects, including estrogenic, antioxidant, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for further investigation in the development of nutraceuticals and pharmaceuticals. This document provides an in-depth technical overview of the biological activities and pharmacological effects of S-equol, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Biological Activities and Pharmacological Effects

S-equol exerts a wide spectrum of biological activities that translate into various pharmacological effects. These are primarily attributed to its unique molecular structure, which allows it to interact with multiple cellular targets.

Estrogenic and Selective Estrogen Receptor Modulator (SERM)-like Activity

One of the most well-characterized biological activities of S-equol is its interaction with estrogen receptors (ERs). S-equol demonstrates a significantly higher binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[8] This preferential binding is a key characteristic of Selective Estrogen Receptor Modulators (SERMs) and underlies many of S-equol's beneficial effects.[4] In tissues where ERβ is predominantly expressed, such as the brain, bone, and vasculature, S-equol can mimic the beneficial actions of estrogen.[4][8] Conversely, in tissues with high ERα expression, like the breast and uterus, it can exhibit anti-estrogenic effects by competing with estradiol.[8] This dual activity suggests a favorable safety profile, particularly concerning hormone-sensitive cancers.[2][9]

The pharmacological manifestation of this SERM-like activity is most evident in the alleviation of menopausal symptoms. Clinical trials have demonstrated that S-equol supplementation can significantly reduce the frequency and severity of hot flashes and night sweats in postmenopausal women.[4][8][10] Furthermore, it has been shown to mitigate other menopausal discomforts such as muscle and joint pain.[4][11]

Antioxidant Properties

S-equol possesses potent antioxidant properties, surpassing those of its precursor daidzein and even vitamins C and E in some in vitro studies.[3][6] Its ability to scavenge free radicals and reduce oxidative stress contributes to its protective effects on various tissues. The antioxidant activity of S-equol is mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[12][13] Activation of this pathway leads to the upregulation of several antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][13]

These antioxidant properties are believed to contribute to its cardiovascular and neuroprotective benefits. By mitigating oxidative damage to endothelial cells, S-equol can improve vascular function.[14][15]

Anti-inflammatory Effects

S-equol has demonstrated significant anti-inflammatory activity. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[16] One of the key mechanisms underlying its anti-inflammatory action is the downregulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[16] By inhibiting NF-κB, S-equol can reduce the expression of numerous genes involved in the inflammatory response.

Effects on Bone Metabolism

S-equol plays a beneficial role in maintaining bone health, particularly in postmenopausal women where estrogen deficiency leads to accelerated bone loss. Through its activation of ERβ in bone cells, S-equol can suppress the RANKL/NFATc1 pathway, a critical driver of osteoclast differentiation and activity, thereby inhibiting bone resorption.[8] Concurrently, it promotes the survival and activity of osteoblasts, the cells responsible for bone formation.[8] Clinical studies have shown that S-equol supplementation can decrease bone resorption markers and help preserve bone mineral density.[4][8]

Cardiovascular Protective Effects

Emerging evidence suggests that S-equol has a protective effect on the cardiovascular system. It promotes vasodilation by stimulating the release of nitric oxide (NO) from vascular endothelial cells, an effect mediated through ERβ activation.[8] Furthermore, clinical trials in Japanese individuals have indicated that S-equol can improve cardiovascular disease markers by lowering LDL cholesterol and improving arterial stiffness.[4] Its antioxidant and anti-inflammatory properties also likely contribute to its atheroprotective effects.[6]

Neuroprotective Effects

The high expression of ERβ in the brain suggests a potential role for S-equol in neuroprotection. By activating ERβ in the hypothalamus, S-equol helps to stabilize the body's thermoregulatory center, which can alleviate hot flashes.[8] It also promotes the synthesis of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in key brain regions such as the hippocampus, which may support mood stability, cognitive function, and sleep quality.[8] Preclinical studies have shown that S-equol can reduce levels of pro-inflammatory cytokines in the hippocampus and upregulate synaptic plasticity-related proteins.[16]

Quantitative Data

The following tables summarize key quantitative data regarding the biological and pharmacological properties of S-equol.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Estrogen Receptor α (ERα) | 6.41 nM | [8] |

| Binding Affinity (Ki) | Estrogen Receptor β (ERβ) | 0.73 nM | [8] |

Table 1: Estrogen Receptor Binding Affinities of S-equol.

| Population | S-equol Producer Prevalence | Reference |

| Asian | 50-60% | [1][6] |

| Non-Asian (Western) | 20-30% | [4][6][9] |

Table 2: Prevalence of S-equol Producers in Different Populations.

| Study Population | Daily Dose | Duration | Key Findings | Reference |

| Postmenopausal Japanese Women | 10 mg | 12 weeks | 58.7% decrease in hot flash frequency (p=0.009); Significant decrease in severity of hot flashes and neck/shoulder muscle stiffness (p=0.015) | [4] |

| Postmenopausal U.S. Women | 10, 20, 40 mg | 8 weeks | 40 mg/day showed a greater reduction in hot flash frequency compared to isoflavones (p=0.021); 10 and 20 mg/day improved muscle and joint pain (p=0.003 and p=0.005, respectively) | [11][17] |

| Postmenopausal Japanese Women | Not specified | 12 months | Significantly inhibited bone breakdown (p=0.020) and prevented a decrease in whole-body bone mineral density (p=0.027) | [4] |

Table 3: Summary of Key Clinical Trials on S-equol.

| Parameter | Value | Reference |

| Half-life | 7-10 hours | [10] |

| Bioavailability | Higher than daidzein and genistein | [6][18] |

| Free (unbound) form in circulation | ~50% | [6][18] |

Table 4: Pharmacokinetic Properties of S-equol.

Signaling Pathways

S-equol modulates several key signaling pathways to exert its biological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: S-equol's selective binding to ERβ and subsequent gene transcription.

Caption: S-equol activates the Nrf2/ARE antioxidant pathway via PI3K/Akt.

Caption: S-equol's anti-inflammatory action via downregulation of TLR4/NF-κB.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of S-equol.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of S-equol to ERα and ERβ.

Methodology:

-

Receptor Preparation: Recombinant human ERα and ERβ are used.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Competitive Binding: A constant concentration of the radioligand is incubated with increasing concentrations of unlabeled S-equol and the respective estrogen receptor subtype.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of S-equol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (e.g., MCF-7 breast cancer cells)

Objective: To assess the estrogenic or anti-estrogenic effects of S-equol on the proliferation of estrogen-sensitive cells.

Methodology:

-

Cell Culture: MCF-7 cells, which express ERα, are cultured in a phenol red-free medium to eliminate estrogenic effects from the medium.[19]

-

Treatment: Cells are treated with varying concentrations of S-equol, with or without the presence of 17β-estradiol.

-

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).

-

Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Data Analysis: The dose-response curve is plotted to determine the effect of S-equol on cell growth.

Western Blotting for Signaling Protein Expression

Objective: To measure the effect of S-equol on the expression and phosphorylation of key proteins in signaling pathways (e.g., Nrf2, Akt).

Methodology:

-

Cell Lysis: Cells treated with S-equol are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.

Clinical Trial Protocol for Assessing Menopausal Symptoms

Objective: To evaluate the efficacy and safety of S-equol in alleviating menopausal symptoms.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled trial is typically employed.[14]

-

Participant Recruitment: Postmenopausal women experiencing a certain frequency of vasomotor symptoms (e.g., hot flashes) are recruited.[17][20]

-

Randomization: Participants are randomly assigned to receive either a specific daily dose of S-equol (e.g., 10 mg/day) or a placebo for a defined period (e.g., 12 weeks).[20]

-

Outcome Measures: The primary outcome is often the change in the frequency and severity of hot flashes, recorded by participants in a daily diary. Secondary outcomes may include changes in other menopausal symptoms (e.g., muscle pain, mood), quality of life questionnaires, and safety assessments (e.g., endometrial thickness, hormone levels).

-

Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the S-equol and placebo groups.[14]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow from soy consumption to the exertion of S-equol's biological effects and the logical relationship between its properties.

Caption: Workflow from dietary soy intake to S-equol's biological action.

Caption: Relationship between S-equol's properties and its health effects.

Conclusion

S-dihydrodaidzein (S-equol) stands out as a soy isoflavone metabolite with significant potential for promoting human health. Its unique profile as a selective estrogen receptor modulator, coupled with its potent antioxidant and anti-inflammatory activities, provides a strong scientific basis for its observed pharmacological effects. The clinical evidence supporting its efficacy in alleviating menopausal symptoms is particularly compelling. Furthermore, its beneficial effects on bone, cardiovascular, and neurological health warrant further investigation. The variability in S-equol production among individuals underscores the potential for personalized nutrition and supplementation strategies. As research continues to unravel the multifaceted mechanisms of S-equol, it is poised to become an important component in the development of novel therapies and health-promoting agents for a range of conditions. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic promise of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety Profile Grows for Natural S-Equol Supplement Designed To Manage Menopause Symptoms [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. New scientific review suggests some women may benefit from considering use of S-equol to ease menopause symptoms | EurekAlert! [eurekalert.org]

- 5. S-equol: a potential nonhormonal agent for menopause-related symptom relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted, natural support for women’s health and hormonal balance [nutraingredients.com]

- 9. New Fermented Soy Ingredient Containing S-Equol Significantly Reduced Hot Flash Frequency, Journal of Women's Health Reveals - BioSpace [biospace.com]

- 10. womensmentalhealth.org [womensmentalhealth.org]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. journals.plos.org [journals.plos.org]

- 13. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research protocol: effect of natural S-equol on blood pressure and vascular function--a six-month randomized controlled trial among equol non-producers of postmenopausal women with prehypertension or untreated stage 1 hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dihydrodaidzein - Biochemicals - CAT N°: 17423 [bertin-bioreagent.com]

- 20. bmjopen.bmj.com [bmjopen.bmj.com]

S-Dihydrodaidzein: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Dihydrodaidzein is a prominent isoflavanone, a class of flavonoid compounds. It is an active metabolite of daidzein, a primary isoflavone found in soybeans and other legumes, formed through the metabolic action of intestinal microorganisms. As the (S)-enantiomer of dihydrodaidzein, it is of significant interest to the scientific community due to its potential biological activities, including estrogenic effects. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways.

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | [1][2] |

| Molecular Weight | 256.25 g/mol | [1][2] |

| Melting Point | 250-251°C | [3] |

| Boiling Point | Not Available | |

| pKa (Strongest Acidic) | 7.78 (ChemAxon predicted) | [4] |

| logP (Computed) | 2.4 | [2][5] |

| Solubility | ||

| Water | Practically insoluble | [6] |

| DMSO | 60 - 100 mg/mL | [7][8] |

| Ethanol | Soluble | [9] |

| Dimethylformamide (DMF) | Soluble | [9] |

| Aqueous Buffer (1:10 DMSO:PBS, pH 7.2) | ~0.15 mg/mL | [9] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and research. Below are detailed methodologies for key experimental procedures.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A standard method for its determination is the shake-flask method followed by HPLC analysis.[1][4]

Materials:

-

This compound

-

1-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

-

HPLC system with a UV detector

-

Centrifuge

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a series of vials, add a known amount of the stock solution and evaporate the solvent to leave a residue of the compound.

-

Add equal volumes of the pre-saturated 1-octanol and phosphate buffer to each vial.

-

Vortex the vials vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound.

-

Centrifuge the vials to achieve a clean separation of the octanol and aqueous layers.

-

Carefully collect aliquots from both the octanol and the aqueous phases.

-

Analyze the concentration of this compound in each aliquot using a validated HPLC method.

-

Calculate the logP value using the following formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Aqueous Solubility

The solubility of a compound in aqueous media is a critical parameter for its bioavailability. The phase solubility method according to Higuchi and Connors is a widely used technique.[10]

Materials:

-

This compound

-

Distilled water or relevant buffer solution

-

Shaking incubator

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

HPLC system with a UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials containing the aqueous medium of interest (e.g., water, PBS).

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, visually inspect the vials to ensure that excess solid is still present.

-

Filter the solutions to remove the undissolved solid.

-

Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved this compound using a validated HPLC method.

-

The measured concentration represents the equilibrium solubility of the compound in the tested medium.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values. Potentiometric titration is a classic and reliable method for its determination.[11]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas

Procedure:

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is low). Add KCl solution to maintain a constant ionic strength.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized acid or base at a constant, slow rate.

-

Record the pH value after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Biological Activity and Signaling Pathways

This compound, like other isoflavones, is known to exert biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[12] Its structural similarity to estradiol allows it to bind to these receptors and modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[12][13][14]

References

- 1. Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Proteomics to Personalized Medicine: The Importance of Isoflavone Dose and Estrogen Receptor Status in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrodaidzein price,buy Dihydrodaidzein - chemicalbook [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Dihydrodaidzein | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of S-Dihydrodaidzein

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Dihydrodaidzein (S-DHD), a primary metabolite of the soy isoflavone daidzein, is emerging as a compound of significant interest in the field of antioxidant research. Possessing a distinct chemical structure resulting from the microbial reduction of daidzein in the gut, S-DHD exhibits a range of antioxidant activities that surpass its precursor. This technical guide provides a comprehensive overview of the antioxidant properties of S-DHD, detailing its mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation. The guide also visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological effects. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of S-DHD in mitigating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Phytoestrogens, particularly isoflavones found in soy and other legumes, have garnered considerable attention for their potential health benefits, largely attributed to their antioxidant properties. Daidzein, a major soy isoflavone, undergoes metabolic transformation by the gut microbiota into several metabolites, including this compound (S-DHD). Emerging evidence suggests that these metabolites, including S-DHD and equol, may possess more potent biological activities than the parent compound.[1][2] This guide focuses specifically on the antioxidant characteristics of S-DHD, providing a detailed technical examination of its direct free-radical scavenging capabilities and its indirect antioxidant effects through the modulation of cellular signaling pathways.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Free Radical Scavenging

S-DHD possesses the ability to directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing further oxidative damage to cellular components. The structural characteristics of S-DHD, including the presence and position of hydroxyl groups on its phenolic rings, are crucial determinants of its radical scavenging efficacy. However, in some in-vitro assays, such as the one measuring the inhibition of free radical peroxidation of arachidonic acid, dihydrodaidzein has shown weaker activity compared to its precursor, daidzein, with an IC50 value greater than 1000 nmol/L.[3] This suggests that its direct scavenging activity may be context-dependent and vary against different types of free radicals.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

A significant component of S-DHD's antioxidant action is its ability to modulate endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular redox homeostasis.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of inducers like S-DHD, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and their derivatives.

The induction of these enzymes by S-DHD enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data. It is important to note that direct comparative data for S-DHD across all major antioxidant assays is still limited in the scientific literature.

| Assay | Test Compound | Result (IC50 or equivalent) | Reference(s) |

| Inhibition of Free Radical Peroxidation of Arachidonic Acid | Dihydrodaidzein | >1000 nmol/L | [3] |

| DPPH Radical Scavenging Assay | Daidzein | 110.25 µg/mL | |

| ABTS Radical Scavenging Assay | Data not available | Data not available | |

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | |

| Cellular Antioxidant Activity (CAA) | Data not available | Data not available |

Note: The table includes data for daidzein for comparative context where S-DHD data is unavailable.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the S-DHD dilutions.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of S-DHD.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a specific volume of the S-DHD dilutions to a 96-well microplate or cuvettes.

-

Add the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of ABTS•+ using a similar formula to the DPPH assay.

-

The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).

-

Prepare an AAPH solution in the same buffer.

-

Prepare a series of dilutions of this compound and a Trolox standard.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescein solution to all wells.

-

Add the S-DHD dilutions or Trolox standards to the respective wells.

-

Include a blank with only fluorescein and buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of S-DHD is determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium.

-

Seed the cells into a black, clear-bottom 96-well microplate and allow them to reach confluence.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with a solution containing DCFH-DA and various concentrations of this compound or a quercetin standard (positive control) for a specified incubation period (e.g., 1 hour) at 37°C.

-

Wash the cells to remove the extracellular probe and test compound.

-

Induce oxidative stress by adding a solution of AAPH.

-

-

Measurement and Calculation:

-

Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

Calculate the AUC of the fluorescence curves.

-

The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated with AAPH only).

-

The results can be expressed as Quercetin Equivalents (QE), where the activity of S-DHD is compared to that of quercetin.

-

Conclusion

This compound, a key metabolite of daidzein, demonstrates significant antioxidant potential through both direct free-radical scavenging and, more notably, the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-ARE signaling pathway. While quantitative data on its antioxidant capacity in various standardized assays are still emerging, the available evidence strongly suggests that S-DHD is a promising candidate for further investigation as a therapeutic agent for the prevention and management of oxidative stress-related diseases. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support and facilitate future research in this important area. Further studies are warranted to fully elucidate the quantitative antioxidant profile of S-DHD and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]

- 2. Nrf2-Mediated Transcriptional Induction of Antioxidant Response in Mouse Embryos Exposed to Ethanol in vivo: Implications for the Prevention of Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 [jstage.jst.go.jp]

The Role of Gut Microbiota in the Biotransformation of Daidzein to S-Dihydrodaidzein: A Technical Guide

Abstract

The soy isoflavone daidzein undergoes significant metabolism by the human gut microbiota, leading to the formation of various metabolites with altered biological activity. A critical intermediate in this pathway is S-dihydrodaidzein (S-DHD), the direct precursor to the highly bioactive compound S-equol. The formation of S-DHD from daidzein is a reductive process exclusively mediated by specific bacterial enzymes within the gut. This technical guide provides an in-depth overview of the microbial species, enzymatic machinery, and biochemical pathways responsible for the production of S-DHD. It details the key enzymes, daidzein reductase (DZNR) and dihydrodaidzein racemase (DDRC), and presents quantitative data on metabolic conversion rates. Furthermore, this document includes detailed experimental protocols for studying this biotransformation and utilizes diagrams to illustrate the metabolic pathway and experimental workflows, offering a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction

Soy isoflavones, such as daidzein, are phytoestrogens found abundantly in leguminous plants. Following ingestion, these compounds are poorly absorbed in the upper gastrointestinal tract and reach the colon, where they are extensively metabolized by the resident microbiota[1][2]. This bacterial biotransformation is a key determinant of the physiological effects of isoflavones, as the resulting metabolites can exhibit significantly different bioactivities than their parent compounds[1][3].

One of the most studied metabolic pathways is the conversion of daidzein to S-equol, a compound with higher estrogenic activity and antioxidant capacity than daidzein itself[4][5]. The ability to produce equol varies significantly among individuals, with only 30-60% of the population hosting the necessary bacteria[6][7]. The formation of this compound (S-DHD) is an essential and rate-limiting step in this pathway[4][8]. Understanding the specific bacteria and enzymes that govern the synthesis of S-DHD is therefore critical for elucidating the mechanisms behind the health benefits associated with soy consumption and for developing strategies to modulate this metabolic output.

The Biochemical Pathway of this compound Formation

The conversion of daidzein to S-equol is a multi-step process involving several key enzymatic reactions. The initial and pivotal step is the reduction of daidzein to dihydrodaidzein (DHD). This process is followed by a crucial stereochemical rearrangement and further reductions.

-

Reduction of Daidzein: The pathway begins with the reduction of the C2-C3 double bond in the C-ring of daidzein. This reaction is catalyzed by the enzyme daidzein reductase (DZNR) . This enzyme typically requires a cofactor, such as NAD(P)H, for its activity[6][9]. The product of this reaction can be a racemic mixture of (R)-DHD and (S)-DHD, or predominantly one enantiomer, depending on the specific bacterium[10][11].

-

Racemization to this compound: The subsequent conversion to S-equol proceeds specifically from the S-enantiomer of DHD. Bacteria that produce S-equol possess an enzyme, dihydrodaidzein racemase (DDRC) , which catalyzes the interconversion of (R)-DHD and (S)-DHD[12][13]. This step is essential to channel the DHD pool towards the S-equol synthesis pathway, ensuring the exclusive production of the S-enantiomer of equol, which is the form produced by human intestinal bacteria[12].

From S-DHD, the pathway continues with further reductions catalyzed by dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) to ultimately form S-equol[12][14][15].

Key Bacterial Players in Dihydrodaidzein Synthesis

The ability to metabolize daidzein to DHD is distributed across several bacterial species, primarily within the phylum Actinobacteria, particularly the class Coriobacteriia[3][12]. However, not all bacteria that produce DHD can further convert it to equol. This leads to a scenario where some species act as "producers" of DHD, which can then be cross-fed to other species that specialize in the subsequent conversion to equol[5][16].

The table below lists key bacterial species that have been identified to perform the initial conversion of daidzein to dihydrodaidzein.

| Bacterial Species | Key Enzyme(s) | Metabolic Step Performed | References |

| Slackia isoflavoniconvertens | Daidzein Reductase (DZNR) | Daidzein → DHD → Equol | [14][15][17] |

| Adlercreutzia equolifaciens | Daidzein Reductase (DZNR) | Daidzein → DHD → Equol | [11][18][19] |

| Asaccharobacter celatus | (Predicted DZNR) | Daidzein → DHD → Equol | [19][20] |

| Eggerthella sp. YY7918 | Daidzein Reductase (DZNR) | Daidzein → DHD → Equol | [9][12] |

| Lactococcus garvieae | Daidzein Reductase | Daidzein → DHD → Equol | [6][12] |

| Clostridium sp. TM-40 | (Enzyme not specified) | Daidzein → DHD | [4][21] |

| Clostridium sp. HGH6 | (Enzyme not specified) | Daidzein → DHD | [6][16][22] |

Quantitative Analysis of Dihydrodaidzein Formation

The efficiency of DHD and subsequent equol production varies significantly depending on the bacterial strain and culture conditions. The following table summarizes quantitative data from various studies, highlighting the conversion rates and yields.

| Bacterial Strain | Substrate & Concentration | Product & Yield/Rate | Incubation Time | Reference |

| Slackia isoflavoniconvertens | 80 µM Daidzein | Equol (via DHD) | 10 hours | [17] |

| Clostridium-like strain DZE | 150 µM Daidzein | Equol (via DHD), 85% yield | 24 hours | [7] |

| Adlercreutzia equolifaciens | 50-200 µM Daidzein | ~33% converted to DHD/Equol | 10 hours | [11] |

| Coprobacillus sp. MRG-1 | 1% (w/v) Soybean Hypocotyl Extract | 1.2 g/L DHD | 48 hours | [8] |

Detailed Experimental Methodologies

Investigating the microbial formation of S-DHD requires specific protocols for anaerobic cultivation, metabolite analysis, and enzyme characterization.

Protocol 1: In Vitro DHD Production by Pure Bacterial Culture

This protocol describes a typical experiment to measure the conversion of daidzein to DHD by a pure bacterial culture.